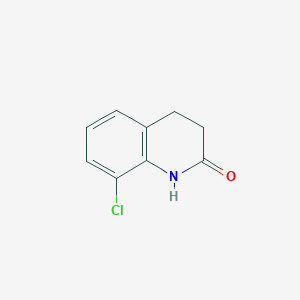8-Chloro-3,4-dihydroquinolin-2(1H)-one
CAS No.: 83229-23-6
Cat. No.: VC3743010
Molecular Formula: C9H8ClNO
Molecular Weight: 181.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 83229-23-6 |
|---|---|
| Molecular Formula | C9H8ClNO |
| Molecular Weight | 181.62 g/mol |
| IUPAC Name | 8-chloro-3,4-dihydro-1H-quinolin-2-one |
| Standard InChI | InChI=1S/C9H8ClNO/c10-7-3-1-2-6-4-5-8(12)11-9(6)7/h1-3H,4-5H2,(H,11,12) |
| Standard InChI Key | JXNDVVMVKPPSCD-UHFFFAOYSA-N |
| SMILES | C1CC(=O)NC2=C1C=CC=C2Cl |
| Canonical SMILES | C1CC(=O)NC2=C1C=CC=C2Cl |
Introduction
8-Chloro-3,4-dihydroquinolin-2(1H)-one is a heterocyclic organic compound with the molecular formula C9H8ClNO and a molecular weight of 181.62 g/mol . It belongs to the quinolone family, characterized by its fused bicyclic structure containing nitrogen. The compound features a chloro substituent at the 8-position of the quinolinone framework, which significantly influences its chemical properties and biological activities.
Synthesis
The synthesis of 8-Chloro-3,4-dihydroquinolin-2(1H)-one typically involves multi-step organic reactions. Common methods are optimized to achieve high yields and purity while minimizing by-products.
Safety and Handling
The compound is classified with a GHS warning symbol, indicating potential hazards. Hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary statements advise avoiding inhalation and contact with skin and eyes .
Biological Activities
8-Chloro-3,4-dihydroquinolin-2(1H)-one has been studied for its antimicrobial, antiviral, and anticancer properties. The presence of the chlorine atom may enhance its binding affinity to biological targets, which is crucial for its efficacy as a therapeutic agent.
Antimicrobial and Antiviral Activities
Research indicates that the compound exhibits notable antimicrobial and antiviral activities, making it a candidate for further investigation in the development of therapeutic agents against infectious diseases.
Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 3,4-Dihydroquinolin-2(1H)-one | Non-chlorinated parent compound | Moderate antibacterial | Lacks halogen substitution |
| 6-Chloro-3,4-dihydroquinolin-2(1H)-one | Chlorine at position 6 | Antimicrobial | Different position of chlorine |
| 8-Methyl-3,4-dihydroquinolin-2(1H)-one | Methyl group instead of chlorine | Altered biological activity | Methylation alters electronic properties |
| 7-Fluoro-3,4-dihydroquinolin-2(1H)-one | Fluorine at position 7 | Antiviral | Fluorination enhances lipophilicity and binding |
The unique combination of the chloro substituent at position 8 in 8-Chloro-3,4-dihydroquinolin-2(1H)-one distinguishes it from other similar compounds, potentially enhancing its biological activity and reactivity due to the electron-withdrawing effects of chlorine.
Potential Applications
Given its biological activities, 8-Chloro-3,4-dihydroquinolin-2(1H)-one has potential applications in various fields, including pharmaceuticals. Interaction studies focus on understanding how the compound binds to biological targets, using techniques such as molecular docking and surface plasmon resonance to evaluate binding affinities and kinetics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume